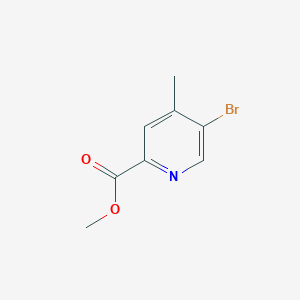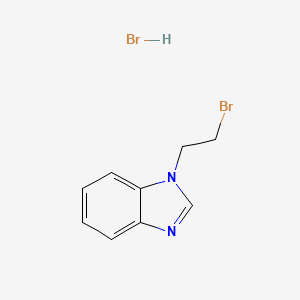
1-Bromo-4-(isobutylsulfonyl)benzene
Overview
Description
1-Bromo-4-(isobutylsulfonyl)benzene is a chemical compound with the molecular formula C10H13BrO2S . It contains a total of 27 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a bromine atom and an isobutylsulfonyl group . The compound has a molecular weight of 277.18 .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C .Scientific Research Applications
Synthesis and Chemical Properties
Ring Halogenation and Catalyst Use 1-Bromo-4-(isobutylsulfonyl)benzene has been studied for its role in ring halogenation processes. For instance, compounds similar to this compound were used alongside N-Halosuccinimide and acidic catalysts like p-toluenesulfonic acid for ring halogenations of polyalkylbenzenes. Such processes allow for the preparation of mixed halogenated compounds with high yield, indicating the compound's potential in facilitating complex chemical synthesis and transformations (Bovonsombat & Mcnelis, 1993).
Crystal Structures and Supramolecular Interactions Research into compounds structurally related to this compound has revealed intricate crystal structures and supramolecular interactions. Studies showed that isostructural bromo and iodo derivatives of certain benzene compounds exhibited supramolecular features like hydrogen bonding and close N⋯I contacts. These findings suggest potential applications in material science and crystal engineering, where the control of molecular packing is crucial (Stein, Hoffmann & Fröba, 2015).
Organometallic Chemistry and Electrochemical Studies this compound-related compounds have been used in organometallic chemistry. For instance, new compounds were synthesized and characterized, and their electrochemical properties were studied, revealing chemically reversible oxidations. This research highlights the potential of this compound in synthesizing complex organometallic compounds and studying their electrochemical behaviors (Fink et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(isobutylsulfonyl)benzene is the benzene ring . The benzene ring is a key component in many biological molecules and is often the site of electrophilic aromatic substitution reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with the benzene ring can affect various biochemical pathways. The exact pathways affected would depend on the specific biological context and the other molecules present. It’s important to note that the electrophilic aromatic substitution reaction is a key step in many biochemical transformations .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes at the molecular and cellular levels, potentially affecting the function of biomolecules and cellular processes.
Properties
IUPAC Name |
1-bromo-4-(2-methylpropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKROCKAQCTYPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718416 | |
| Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856060-51-0 | |
| Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)
![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)





![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)
